molecular formula C10H14N2O3 B5558608 ethyl 2-cyano-3-(4-morpholinyl)acrylate

ethyl 2-cyano-3-(4-morpholinyl)acrylate

Cat. No. B5558608
M. Wt: 210.23 g/mol
InChI Key: JEUHJKUDMBBWLQ-CMDGGOBGSA-N
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Description

Ethyl 2-cyano-3-(4-morpholinyl)acrylate, also known as EMCA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. EMCA is a synthetic molecule that belongs to the family of cyanoacrylates and has a molecular formula of C12H16N2O3.

Scientific Research Applications

Synthesis and Material Modification

A novel one-pot, three-component Wittig–S_NAr approach was developed to synthesize ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues, which are intermediates of aurora 2 kinase inhibitors. This approach is highlighted by its efficiency in forming new bonds under environmentally benign conditions, using water as a solvent (Xu et al., 2015). Similarly, the synthesis of poly (2-ethylhexyl acrylate) via RAFT-mediated miniemulsion polymerization demonstrates the application of related compounds in creating pressure-sensitive adhesives with controlled molecular weights (Ingale, Jagtap, & Adivarekar, 2016).

Chemical Reactions and Polymerization

Photoinitiated zwitterionic polymerization of alkyl cyanoacrylates, including ethyl cyanoacrylate, by pyridinium salts underlines the versatility of ethyl 2-cyano-3-(4-morpholinyl)acrylate in initiating polymerization reactions (Arsu, Önen, & Yagcı, 1996). The experimental and theoretical characterization of a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate showcases its potential in non-linear optical applications and as a precursor for various heterocyclic compounds (Rawat & Singh, 2015).

Photopolymerization and Crosslinking

The use of 4-Benzoylbenzyl-3-morpholinopropanoate as a one-component photoinitiator for Type II polymerization illustrates the role of this compound derivatives in photopolymerization processes, affecting polymerization rate and monomer conversion (Jian et al., 2016). Additionally, the synthesis and characterization of a crosslinked poly(acryloyl morpholine) network for gel permeation chromatography highlight the material modification capabilities of this compound derivatives in creating effective matrices for the chromatographic separation of small molecules (Epton, Holding, & McLaren, 1976).

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-morpholinyl)acrylate is primarily through its rapid polymerization in the presence of moisture . This property makes it a key component in superglue and other adhesive products .

Safety and Hazards

Ethyl 2-cyano-3-(4-morpholinyl)acrylate is a strong irritant to the lungs and eyes . It is classified as a combustible liquid, and it may cause skin and eye irritation, as well as respiratory irritation .

Future Directions

The future directions of ethyl 2-cyano-3-(4-morpholinyl)acrylate research could involve the development of other cyanoacrylate esters that may be useful as engineering adhesives . Additionally, further studies could explore its potential applications in various industries due to its fast-acting adhesive properties .

properties

IUPAC Name

ethyl (E)-2-cyano-3-morpholin-4-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUHJKUDMBBWLQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN1CCOCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N1CCOCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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